∆6-Fulvestrant, chemically known as 7α-[9-(4,4,5,5,5-pentafluoropentylsulphinyl)-nonyl]estra-1,3,5(10)-triene-3,17β-diol, is a synthetic estrogen receptor antagonist primarily used in the treatment of hormone receptor-positive breast cancer. It is classified as an anti-estrogen and is notable for its ability to downregulate estrogen receptors, thereby inhibiting the growth of estrogen-dependent tumors. Fulvestrant is marketed under the brand name Faslodex and is administered via intramuscular injection.
The molecular structure of ∆6-Fulvestrant features six asymmetric carbon atoms and a stereogenic sulphoxide in its side chain. The compound's structural formula can be represented as follows:
∆6-Fulvestrant can undergo various chemical reactions typical for steroid compounds and those involving sulphoxide functionalities. Key reactions include:
∆6-Fulvestrant acts primarily by binding to estrogen receptors in breast tissue, leading to receptor downregulation and inhibition of estrogen-mediated cellular proliferation. This mechanism is particularly effective in tumors that are dependent on estrogen for growth.
∆6-Fulvestrant is primarily utilized in oncology for treating hormone receptor-positive breast cancer in postmenopausal women. Its role as an estrogen receptor antagonist makes it a valuable therapeutic agent for patients who may not respond adequately to other forms of hormonal therapy.
∆6-Fulvestrant features a steroidal backbone structurally analogous to 17β-estradiol but incorporates critical modifications that confer pure antiestrogenic activity. Unlike endogenous estrogens, its backbone includes a 7α-alkylsulfinyl side chain terminating in a pentafluoropentyl group (-CH₂CH₂C₃F₇). This side chain is engineered to extend linearly from the D-ring, enhancing hydrophobic interactions with the estrogen receptor (ER) ligand-binding domain (LBD). The sulfoxide moiety (-S=O) increases polarity and hydrogen-bonding capacity, while the perfluorinated terminus impedes oxidative metabolism, significantly improving pharmacokinetic stability compared to non-fluorinated analogues [9]. The synthesis involves Cu(I)-catalyzed Grignard addition to introduce the side chain at C9, followed by regioselective aromatization of the A-ring and sulfoxidation [7] [9].
∆6-Fulvestrant diverges from 17β-estradiol in three key regions:
Table 1: Structural Comparison of ∆6-Fulvestrant and 17β-Estradiol
Feature | 17β-Estradiol | ∆6-Fulvestrant | Functional Consequence |
---|---|---|---|
A-ring | Cyclohexenone | Phenol | Enhanced ER affinity & rigidity |
C7 substituent | H | 9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl | H12 displacement, ER degradation |
C17 oxygen | β-OH | None | Loss of agonist conformation induction |
Backbone saturation | ∆4,5 unsaturation | ∆6 unsaturation | Altered LBD packing dynamics |
∆6-Fulvestrant binds ERα with an affinity 89% that of 17β-estradiol, significantly exceeding the affinity of tamoxifen (2.5%) [5] [9]. Kinetic dissociation studies reveal a 4-fold slower off-rate from ERα compared to estradiol, contributing to prolonged receptor occupancy. While ERβ binding occurs with lower affinity (Kd = 1.8 nM vs. 0.8 nM for ERα), selectivity is driven by the LBD volume difference: ERα’s larger cavity (390 ų) accommodates the fluorinated side chain more readily than ERβ (350 ų) [1] [9].
Binding of ∆6-Fulvestrant induces conformational changes that disrupt ER homodimerization by:
X-ray crystallography reveals that ∆6-Fulvestrant binding triggers unique ER LBD distortions:
Table 2: Conformational Changes Induced by ∆6-Fulvestrant in ERα
Structural Element | Effect of ∆6-Fulvestrant | Functional Outcome |
---|---|---|
Helix 3 (H3) | 2.1 Å inward shift | Disrupts salt bridge with H12 |
Helix 11 (H11) | 1.8 Å displacement away from H12 | Prevents coactivator groove formation |
Helix 12 (H12) | Repositioned over coactivator binding site | Blocks AF2 function; mimics antagonist conformation |
Ω loop | Increased flexibility (μs-ms dynamics) | Facilitates solvent access to buried pocket |
These changes:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5